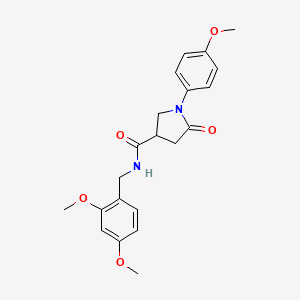
N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a 5-oxo group (a carbonyl group at the 5-position), a carboxamide group at the 3-position, and a 2,4-dimethoxybenzyl group at the nitrogen. Additionally, there is a 4-methoxyphenyl group attached to the carboxamide nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the 5-oxo group, and the attachment of the various substituents. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in acid-base reactions, and the methoxy groups could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .Scientific Research Applications
Synthesis and Characterization
- New oxidatively removable carboxy protecting groups were explored, showing that 2,6-Dimethoxybenzyl esters are efficiently oxidized to generate corresponding carboxylic acids, highlighting a method for the synthesis of related compounds (Kim & Misco, 1985).
- The development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), was reported, which can be removed using mild basic desilylation methods. This finding underscores the versatility of protecting groups in synthesizing complex organic molecules (Muranaka, Ichikawa, & Matsuda, 2011).
Potential Biological Activities and Applications
- A study on novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of related compounds in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups revealed materials with high thermal stability and solubility in polar aprotic solvents, indicating potential applications in high-performance polymers (Hsiao, Yang, Chuang, & Lin, 1999).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
The compound interacts with its targets by binding and activating the calcium-sensing and T1R1/T1R3 receptors . This activation induces stronger umami and kokumi tastes, enhancing the overall flavor profile of the food .
Result of Action
The result of the compound’s action is a significant enhancement of the kokumi, umami, and salt tastes . Human sensory evaluation showed that the addition of the compound (0.9 ppm) significantly enhanced these tastes, with the degree of enhancement being 66.4%, 56.6%, and 26.2%, respectively .
Action Environment
The environment can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s ability to bind and activate its target receptors.
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-8-5-16(6-9-17)23-13-15(10-20(23)24)21(25)22-12-14-4-7-18(27-2)11-19(14)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPZHVXYLHPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

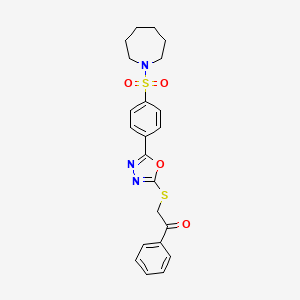

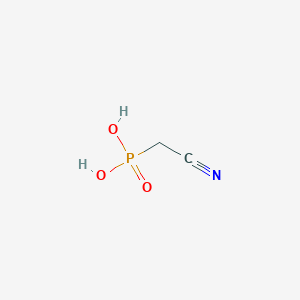
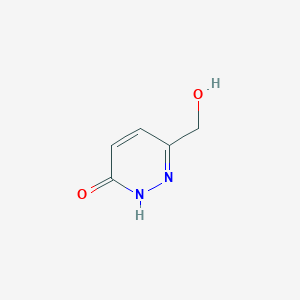

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
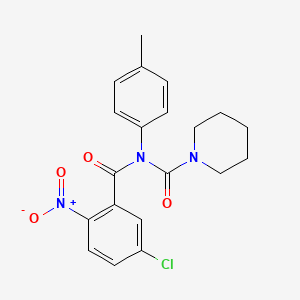
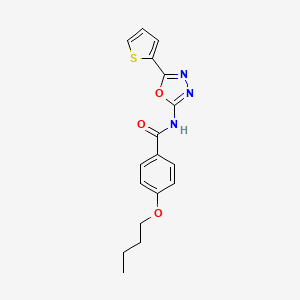
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
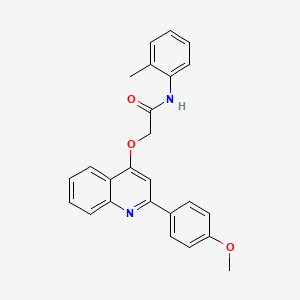
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)
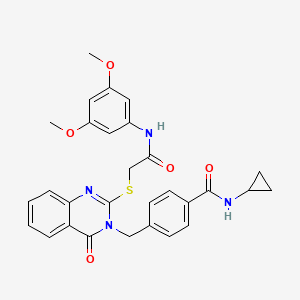
![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
